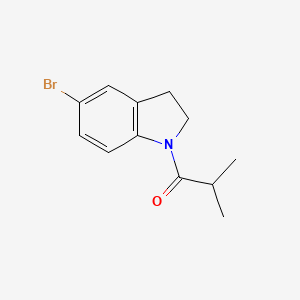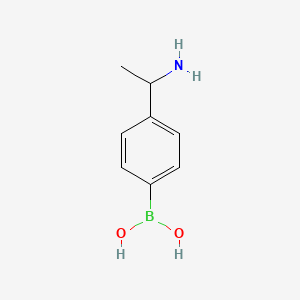
(4-(1-アミノエチル)フェニル)ボロン酸
概要
説明
“(4-(1-Aminoethyl)phenyl)boronic acid” is a boronic acid derivative. It contains a phenyl group and two hydroxyl groups attached to boron .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular formula of “(4-(1-Aminoethyl)phenyl)boronic acid” is C8H12BNO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including “(4-(1-Aminoethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of small chemical receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids vary. For example, phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It forms orthorhombic crystals that use hydrogen bonding to form units made up of two molecules .科学的研究の応用
有機合成における触媒作用
(4-(1-アミノエチル)フェニル)ボロン酸は、ロジウム触媒による分子内アミノ化反応や、パラジウム触媒による直接アリール化、ミゾロキ-ヘック反応、鈴木-宮浦カップリング反応など、さまざまな触媒プロセスにおける試薬として使用されます。 .
創薬とドラッグデリバリー
この化合物は、特にポリオール化合物と共有結合を形成する能力により、中性子捕捉療法に適したホウ素担体として、新規医薬品やドラッグデリバリーデバイスの設計に用いられています。 .
分子認識
ボロン酸とジオールの相互作用は、薬物や蛍光剤の静電的または親油的特性を変えるために利用され、モデル膜の透過性を高めます。 .
センシングアプリケーション
ボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用するため、均一系アッセイと不均一系検出の両方において、さまざまなセンシングアプリケーションで役立ちます。 .
医薬品化学
医薬品化学では、(4-(1-アミノエチル)フェニル)ボロン酸誘導体は、クロスカップリング反応に使用され、ポリマーまたはオプトエレクトロニクス材料における潜在的な用途があります。 .
作用機序
Target of Action
The primary target of (4-(1-Aminoethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known to be stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(1-Aminoethyl)phenyl)boronic acid. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is considered environmentally benign , suggesting it has minimal environmental impact.
Safety and Hazards
将来の方向性
Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
特性
IUPAC Name |
[4-(1-aminoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPMHMTFHKXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper?
A1: The research paper focuses on the synthesis and enzymatic kinetic resolution of pinacolic esters of both 3- and 4-(1-aminoethyl)phenylboronic acids. [] This suggests an interest in developing methods for selectively obtaining specific isomers of these compounds, which could be crucial for pharmaceutical applications where different isomers might exhibit varying biological activities.
Q2: Why is enzymatic kinetic resolution important in this context?
A2: Enzymatic kinetic resolution offers a way to separate enantiomers (mirror-image isomers) of a compound. [] Since many drugs are chiral, meaning they exist in different enantiomeric forms, obtaining a single enantiomer can be crucial. This is because different enantiomers can have different pharmacological effects, and in some cases, one enantiomer might be beneficial while the other is harmful. Therefore, the research paper's focus on enzymatic kinetic resolution highlights the importance of chirality in (4-(1-Aminoethyl)phenyl)boronic acid derivatives and their potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



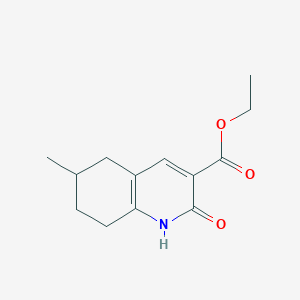

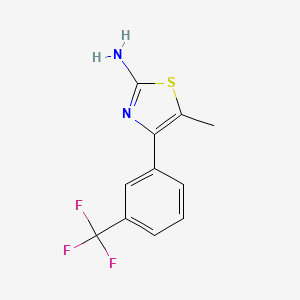

amine](/img/structure/B1406070.png)



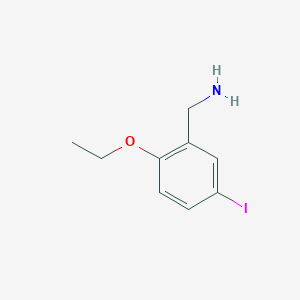
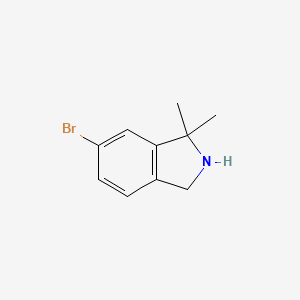
![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)
